

Application Note: Identifying Mitotic CK2 Substrates Using CX-4945

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Compound of Interest

Compound Name: Casein Kinase Substrates 3

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Introduction

Protein kinase CK2 (formerly Casein Kinase II) is a highly conserved, constitutively active serine/threonine kinase that plays a critical role in a wide array of cellular processes, including cell cycle progression, transcription, and apoptosis[1][2]. Its involvement in maintaining cellular proliferation and suppressing apoptosis has implicated CK2 in carcinogenesis, making it a prime target for anti-cancer therapies[3]. During mitosis, dynamic protein phosphorylation is essential for the proper execution of events such as chromosome condensation and segregation[1][4]. While many mitotic kinases have been studied extensively, the specific substrates of CK2 during this cell cycle phase have been less clear[3].

CX-4945 (silmitasertib) is a potent, orally bioavailable, and highly selective ATP-competitive inhibitor of CK2 with an IC₅₀ of 1 nM[5][6][7]. Its specificity allows for the targeted inhibition of CK2 activity in cellular models[3]. By combining CX-4945 treatment with quantitative mass spectrometry-based phosphoproteomics, researchers can globally identify candidate CK2 substrates in a high-throughput manner. This application note provides a detailed protocol for using CX-4945 to identify CK2 substrates in mitotically arrested cells, presents representative data, and illustrates the key workflows and pathways involved.

Mechanism of Action

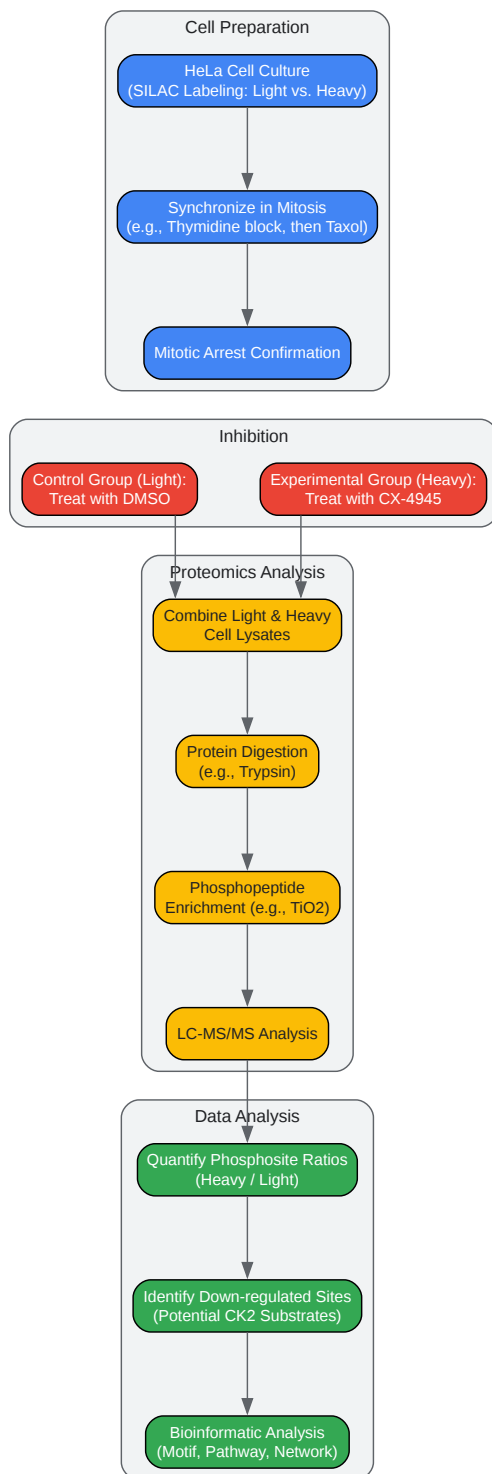
CX-4945 functions by competing with ATP for the binding pocket of the CK2 catalytic alpha subunit[5][7]. This inhibition prevents the transfer of phosphate groups to downstream CK2 substrates, leading to a measurable decrease in phosphorylation at specific sites. In cancer

cells, this can suppress pro-survival signaling pathways like PI3K/Akt and induce cell cycle arrest^{[6][7]}.

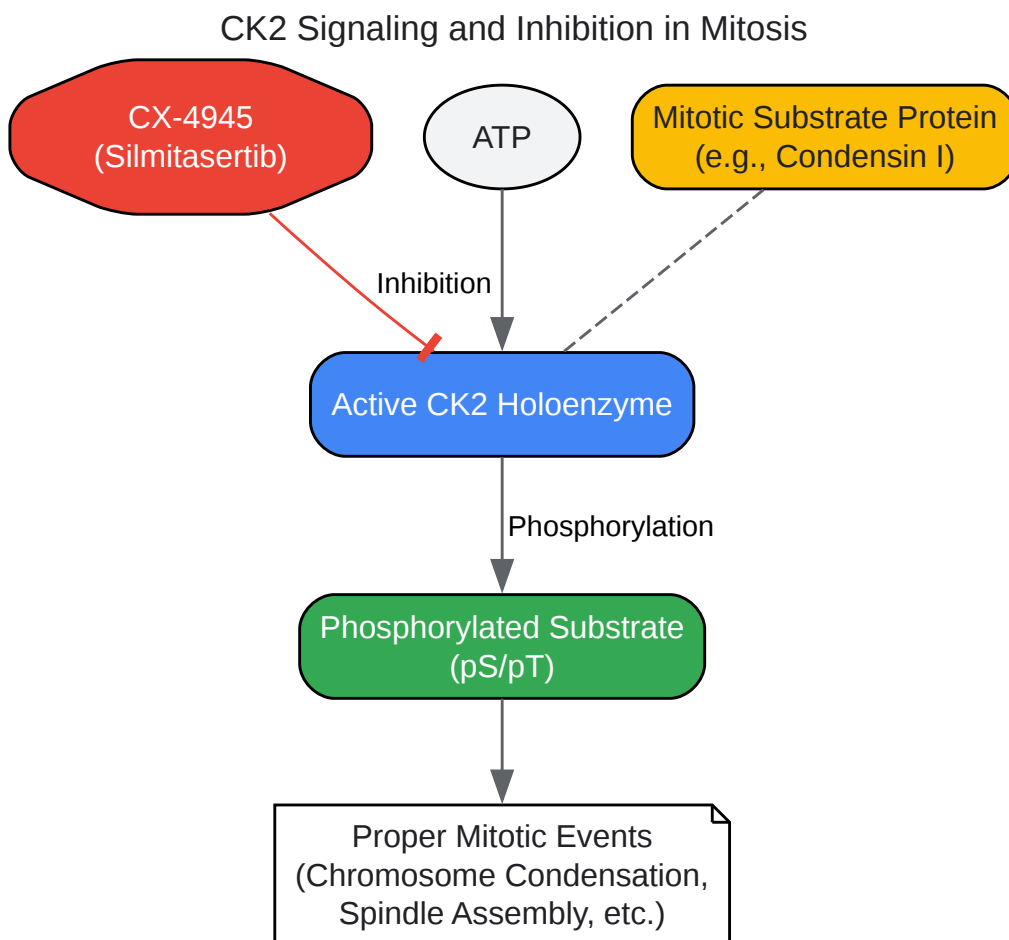
Experimental Workflow and Signaling

The overall experimental strategy involves synchronizing a cell population in mitosis, treating one subset with CX-4945, and then using quantitative proteomics to compare the phosphoproteomes of the treated versus untreated cells.

Experimental Workflow for CK2 Substrate Identification

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Caption: A SILAC-based quantitative phosphoproteomics workflow.



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Caption: Inhibition of CK2-mediated phosphorylation by CX-4945.

Quantitative Data

In a study using mitotically arrested HeLa cells, treatment with CX-4945 led to the identification of 330 phosphorylation sites on 202 different proteins that were significantly reduced in abundance[2][3][8]. This indicates that these are high-confidence candidate substrates for CK2 during mitosis. Motif analysis of these down-regulated sites revealed a preference for acidic residues (Asp/Glu) downstream of the phosphorylation site, which is the canonical CK2 recognition motif[1][3].

Below is a summary table of selected candidate CK2 substrates with significant phosphorylation changes upon CX-4945 treatment and their known roles in mitosis.

Protein	Gene	Phosphorylation Site	Fold Change (CX-4945/DMSO)	Known Mitotic Function
Condensin complex subunit 2	NCAPH	Serine 679	~0.45	Key component of the condensin I complex, essential for chromosome condensation[1][2].
Kinetochores protein Nuf2	NUF2	Serine 24	~0.50	Component of the Ndc80 kinetochore complex, crucial for stable kinetochore-microtubule attachments.
Centromere protein F	CENPF	Serine 3004	~0.30	Kinetochores protein involved in chromosome alignment and spindle checkpoint signaling.
Topoisomerase II alpha	TOP2A	Serine 1525	~0.40	Resolves DNA catenanes, essential for chromosome segregation.
RNA-binding protein FUS	FUS	Serine 26	~0.25	Involved in mRNA processing and has been linked

to mitotic
progression.

Data is representative and synthesized from findings reported in studies utilizing CX-4945 for phosphoproteomic screening in mitotic cells[1][3].

Protocols

The following protocols are based on methodologies successfully used to identify mitotic CK2 substrates[3][8].

Cell Culture and Mitotic Arrest

- Cell Line: HeLa or HEK-293T cells are commonly used[3][9].
- SILAC Labeling (Optional, for quantitative proteomics):
 - Culture cells for at least five doublings in DMEM for SILAC, supplemented with either "light" (L-Arginine, L-Lysine) or "heavy" ($^{13}\text{C}_6^{15}\text{N}_4$ -L-Arginine, $^{13}\text{C}_6^{15}\text{N}_2$ -L-Lysine) isotopes.
- Cell Synchronization:
 - Treat cells with 2 mM thymidine for 24 hours to arrest them at the G1/S boundary.
 - Wash cells with PBS and release them into fresh media for 3 hours.
 - Add 100 nM Taxol (paclitaxel) for 12 hours to arrest cells in mitosis[3].
- Confirmation of Arrest:
 - Confirm mitotic arrest (>90% of cells) by observing cell rounding via phase-contrast microscopy and/or by phosphohistone H3 (Ser10) staining via flow cytometry.

CX-4945 Inhibition

- Prior to harvesting, add 30 μM MG-132 for 30 minutes to inhibit proteasomal degradation[3].
- For the "heavy" labeled cells, add CX-4945 to a final concentration of 5 μM .

- For the "light" labeled control cells, add an equivalent volume of DMSO.
- Incubate both populations for 45-60 minutes at 37°C[3].
- Harvest cells by mitotic shake-off, wash with cold PBS, and flash-freeze the cell pellets.

Sample Preparation for Mass Spectrometry

- Cell Lysis:
 - Resuspend combined "light" and "heavy" cell pellets in lysis buffer (e.g., 8 M urea, 50 mM Tris-HCl pH 8.0, protease and phosphatase inhibitors).
 - Sonicate the lysate to shear DNA and clarify by centrifugation.
- Protein Digestion:
 - Reduce proteins with 5 mM DTT for 30 minutes at 37°C.
 - Alkylate with 15 mM iodoacetamide for 30 minutes in the dark.
 - Dilute urea to <2 M with 50 mM Tris-HCl.
 - Digest with trypsin (1:50 enzyme:protein ratio) overnight at 37°C.
- Phosphopeptide Enrichment:
 - Acidify the peptide mixture with trifluoroacetic acid (TFA).
 - Desalt the peptides using a C18 Sep-Pak cartridge.
 - Enrich for phosphopeptides using Titanium Dioxide (TiO₂) or Immobilized Metal Affinity Chromatography (IMAC). Elute the bound phosphopeptides.

LC-MS/MS and Data Analysis

- Mass Spectrometry:

- Analyze the enriched phosphopeptides using a high-resolution mass spectrometer (e.g., Q Exactive or Orbitrap series) coupled to a nano-flow HPLC system.
- Data Analysis:
 - Process raw data using software like MaxQuant. Search against a human protein database.
 - Quantify Heavy/Light SILAC ratios for each identified phosphosite.
 - Filter for sites with a significant decrease in the Heavy (CX-4945 treated) channel. A fold-change cutoff (e.g., >1.5-fold decrease) and statistical validation are typically applied to identify high-confidence hits.
 - Perform bioinformatic analysis on the candidate substrate list to identify enriched pathways, cellular compartments, and kinase motifs[1][8].

Validation (Optional)

- Validate candidate substrates using in vitro kinase assays with purified CK2, the substrate protein, and radiolabeled ATP[2][3].
- Use antibodies specific to the phosphorylated site to validate the decrease in phosphorylation in cells via Western blotting.

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